REACTION_CXSMILES
|
[N:1]12[CH2:8][CH2:7][C:4]([CH2:9][C:10](Cl)=O)([CH2:5][CH2:6]1)[CH2:3][CH2:2]2.[N:13]12CCC(CO)(CC1)CC2.S([O-])(=O)(=O)C.[C-]#N.[Na+]>CN(C)C=O>[N:1]12[CH2:8][CH2:7][C:4]([CH2:9][C:10]#[N:13])([CH2:5][CH2:6]1)[CH2:3][CH2:2]2 |f:3.4|
|
Name
|
2-(Quinuclidin-4-yl)acetyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N12CCC(CC1)(CC2)CC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N12CCC(CC1)(CC2)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(C)(=O)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N12CCC(CC1)(CC2)CC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |